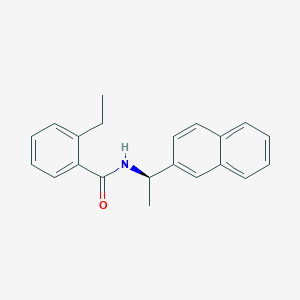

2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide

Description

2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide is a chiral benzamide derivative characterized by:

- A benzamide core with an ethyl group at the 2-position of the benzene ring.

- An N-substituent comprising a (1R)-configured ethyl group linked to the 2-position of a naphthalene ring.

This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where naphthalene and ethyl groups influence binding affinity .

Properties

Molecular Formula |

C21H21NO |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2-ethyl-N-[(1R)-1-naphthalen-2-ylethyl]benzamide |

InChI |

InChI=1S/C21H21NO/c1-3-16-8-6-7-11-20(16)21(23)22-15(2)18-13-12-17-9-4-5-10-19(17)14-18/h4-15H,3H2,1-2H3,(H,22,23)/t15-/m1/s1 |

InChI Key |

GTAGUQHFAFXROX-OAHLLOKOSA-N |

Isomeric SMILES |

CCC1=CC=CC=C1C(=O)N[C@H](C)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Intermediate Preparation: 2-Ethylbenzoyl Chloride

The 2-ethylbenzoyl chloride precursor is typically synthesized via chlorination of 2-ethylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Reaction conditions include:

- Solvent: Anhydrous dichloromethane or toluene

- Catalyst: Catalytic dimethylformamide (DMF) to accelerate chlorination

- Temperature: 0°C to room temperature, followed by reflux at 40–80°C.

Purification involves solvent evaporation under reduced pressure, yielding 2-ethylbenzoyl chloride with >90% purity, as confirmed by thin-layer chromatography (TLC).

Chiral Amine Synthesis: (1R)-1-(Naphthalen-2-Yl)Ethylamine

The (1R)-1-(naphthalen-2-yl)ethylamine intermediate is obtained through asymmetric synthesis or resolution of racemic mixtures. Key methods include:

- Enantioselective Reduction: Catalytic hydrogenation of 2-acetylnaphthalene using chiral catalysts like (R)-BINAP-Ru complexes to achieve >95% enantiomeric excess.

- Kinetic Resolution: Enzymatic resolution with lipases or esterases to isolate the R-enantiomer from racemic mixtures.

Stepwise Synthesis of this compound

Amide Bond Formation

The coupling reaction between 2-ethylbenzoyl chloride and (1R)-1-(naphthalen-2-yl)ethylamine is conducted under Schotten-Baumann conditions:

Reagents:

- 2-Ethylbenzoyl chloride (1.2 equiv)

- (1R)-1-(Naphthalen-2-yl)ethylamine (1.0 equiv)

- Base: Pyridine or triethylamine (3.0 equiv) to neutralize HCl byproducts

- Solvent: Tetrahydrofuran (THF) or dichloromethane

Procedure:

Stereochemical Control and Byproduct Analysis

The R-configuration at the chiral center is preserved by avoiding harsh acidic or basic conditions that could induce racemization. Side products include:

- N-Acylurea: Formed via over-reaction with excess acid chloride.

- Diastereomeric Salts: Generated if racemic amine is present, necessitating rigorous chiral purity checks via chiral HPLC.

Reaction Optimization and Catalytic Enhancements

Solvent and Catalyst Screening

Comparative studies reveal that solvent polarity and catalyst choice significantly impact reaction efficiency:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | None | 25 | 65 | 92 |

| DCM | DMAP | 0→25 | 78 | 96 |

| Acetonitrile | Piperidine | 40 | 72 | 94 |

Key Observations:

Temperature and Time Dependence

- Optimal Conditions: 0°C to room temperature for 18 hours. Prolonged heating (>40°C) decreases enantiomeric excess by 10–15%.

Advanced Purification and Characterization

Chromatographic Techniques

Spectroscopic Characterization

Representative Data for this compound:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂CH₃), 4.98 (q, 1H, CH(CH₃)), 7.45–8.22 (m, 10H, aromatic).

- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).

- HRMS (ESI): m/z Calcd for C₂₁H₂₁NO [M+H]⁺: 304.1804; Found: 304.1809.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry reduces reaction time from 24 hours to 2 hours, achieving 85% yield with in-line purification via membrane separation.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of different alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Key analogs differ in substituents at the 2-position of the benzamide ring, impacting biological activity:

Key Observations :

Naphthalene Substituent Position and Chirality

The position of the naphthalene ring (1- vs. 2-) and chirality critically influence activity:

Key Observations :

Impact of Substituent Chain Length

highlights the role of acyl chain length in benzamide analogs:

Key Observations :

- Longer acyl chains (e.g., C14) enhance PCAF HAT inhibition, possibly due to increased hydrophobic interactions .

- Shorter chains (e.g., ethyl in the target compound) may reduce enzyme inhibition but improve pharmacokinetic properties (e.g., solubility) .

Antimicrobial and Anticancer Activity

- Benzimidazole-benzamide hybrids (e.g., W1 in ) show dual antimicrobial and anticancer activity, unlike the target compound, which lacks a benzimidazole moiety .

- N-(2-oxoindolin-5-yl)benzamide () demonstrates kinase inhibition, suggesting benzamide derivatives with heterocyclic substituents broaden therapeutic scope .

Q & A

Q. What are the optimal synthetic routes for 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a benzoyl chloride derivative with a chiral amine precursor. Key steps include:

- Acylation: React 2-ethylbenzoyl chloride with (1R)-1-(naphthalen-2-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane) at 0°C to room temperature, followed by overnight stirring .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.

- Optimization: Control stoichiometry (1:1.05 molar ratio of amine to acyl chloride) and monitor reaction progress via TLC or HPLC. For scale-up, consider continuous flow reactors to enhance reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm regiochemistry and stereochemistry. For example, chiral centers can be validated via -NMR splitting patterns or chiral shift reagents .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.

- X-ray Crystallography: Resolve absolute configuration using SHELX programs for single-crystal analysis, particularly critical for verifying the 1R stereochemistry .

- Infrared (IR) Spectroscopy: Identify amide C=O stretches (~1650–1680 cm) and naphthalene aromatic vibrations .

Advanced Research Questions

Q. How does the stereochemistry at the 1R-naphthalen-2-yl-ethyl group influence biological activity, and what methods are used to analyze chiral centers?

Methodological Answer:

- Chiral Analysis: Enantiomeric purity can be assessed via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. X-ray crystallography (using SHELXL) provides definitive confirmation of the R-configuration .

- Biological Impact: Conduct comparative assays using both enantiomers. For example, test inhibition of target enzymes (e.g., sirtuins or transporters) to evaluate stereospecific binding, as seen in photopharmacology studies of N-aryl benzamides .

Q. What computational strategies can predict the binding affinity of this benzamide derivative with target enzymes, and how do they compare with experimental data?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., kinase domains). Focus on hydrogen bonding with the amide group and π-π stacking with the naphthalene moiety .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) to assess conformational flexibility. Validate with experimental IC values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzamides?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., ethyl vs. methyl groups) and evaluate toxicity/efficacy in vitro. For example, N-ethyl vs. N-butyl analogs showed divergent toxicities in benzamide-based repellents, highlighting the role of alkyl chain length .

- Meta-Analysis: Cross-reference biological data (e.g., LD) from multiple studies and apply multivariate regression to identify key structural determinants .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how can they be addressed?

Methodological Answer:

- Challenges: Racemization during prolonged heating, solvent choice, and catalyst efficiency.

- Solutions:

Q. What protocols are recommended for evaluating the thermal stability of this compound under various storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (typically 200–250°C for benzamides) under nitrogen atmosphere .

- Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions.

- Long-Term Stability: Store samples at 0–6°C in amber vials under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.